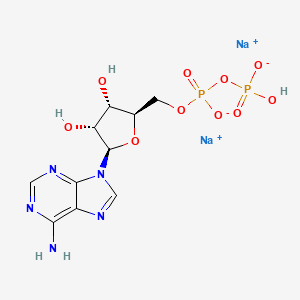

Adenosine 5'-diphosphate disodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKSTPSQHZNDSC-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015443 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-48-6 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Adenosine 5'-Diphosphate Disodium Salt: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-diphosphate (ADP), a pivotal nucleotide in cellular biology, plays a central role in energy metabolism and signal transduction. In its stable disodium (B8443419) salt form, it serves as a critical reagent in a multitude of research applications, particularly in the study of platelet aggregation, purinergic signaling, and enzyme kinetics. This technical guide provides a comprehensive overview of the structure and multifaceted functions of adenosine 5'-diphosphate disodium salt. It details its involvement in key physiological and pathological processes, with a focus on its interactions with P2Y receptors and its metabolism by ecto-nucleotidases. Furthermore, this guide offers detailed experimental protocols for the investigation of ADP-mediated effects, including platelet aggregation assays, enzyme activity assessments, and receptor binding studies, to equip researchers with the necessary tools to advance their scientific inquiries.

Chemical Structure and Properties

Adenosine 5'-diphosphate (ADP) is a purine (B94841) nucleotide composed of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups. The disodium salt of ADP is a commonly used, stable form in research settings.

Chemical Formula: C₁₀H₁₃N₅Na₂O₁₀P₂

Molecular Weight: 471.16 g/mol

Appearance: A white to off-white crystalline powder.

Solubility: Highly soluble in water.

The structure of adenosine 5'-diphosphate consists of adenosine monophosphate (AMP) with an additional phosphate group attached to the 5' position of the ribose sugar via a pyrophosphate bond. The disodium salt form indicates that two acidic protons of the phosphate groups are replaced by sodium ions.

Biological Functions of Adenosine 5'-Diphosphate

ADP is a key molecule with diverse and critical functions in virtually all living organisms. Its roles can be broadly categorized into cellular energy metabolism and signal transduction.

Role in Cellular Energy Metabolism

ADP is a central intermediate in the energy currency of the cell, the ATP-ADP cycle. Through oxidative phosphorylation and glycolysis, energy is harnessed to convert ADP and inorganic phosphate (Pi) into adenosine triphosphate (ATP). The hydrolysis of the high-energy phosphoanhydride bond in ATP back to ADP and Pi releases energy that drives numerous cellular processes, including muscle contraction, active transport, and biosynthesis.

Role in Signal Transduction: Platelet Aggregation and Beyond

ADP is a crucial extracellular signaling molecule that mediates its effects through a family of purinergic receptors, specifically the P2Y receptors. The most well-characterized role of extracellular ADP is in hemostasis and thrombosis, where it acts as a potent platelet agonist.

Upon vascular injury, platelets adhere to the exposed subendothelium and become activated, releasing the contents of their dense granules, which include high concentrations of ADP. This released ADP then acts in an autocrine and paracrine manner to recruit and activate additional platelets, leading to the formation of a platelet plug.

Two main P2Y receptors are involved in ADP-mediated platelet aggregation:

-

P2Y1 Receptor: This Gq-coupled receptor is responsible for the initial shape change of platelets, weak and reversible aggregation, and the mobilization of intracellular calcium.

-

P2Y12 Receptor: This Gi-coupled receptor is essential for the amplification and stabilization of the platelet aggregation response. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and sustained platelet aggregation. The P2Y12 receptor is a major target for antiplatelet drugs such as clopidogrel.

The coordinated action of both P2Y1 and P2Y12 receptors is necessary for a full and robust platelet aggregation response.

Beyond platelet aggregation, ADP is involved in a variety of other physiological and pathological processes, including:

-

Inflammation and Immunity: ADP can act as a pro-inflammatory molecule by activating various immune cells.

-

Neurotransmission: ADP can modulate neuronal activity in the central and peripheral nervous systems.

-

Vascular Tone: ADP can influence blood vessel diameter by acting on endothelial and smooth muscle cells.

Metabolism of Extracellular ADP: The Role of Ecto-Nucleotidases

The signaling actions of extracellular ADP are tightly regulated by a family of cell surface enzymes known as ecto-nucleotidases. These enzymes hydrolyze ADP and other nucleotides, thereby terminating their signaling. The most important ecto-nucleotidase in the vasculature is CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1, E-NTPDase1) . CD39 sequentially hydrolyzes ATP to ADP and then ADP to adenosine monophosphate (AMP). AMP is further metabolized to adenosine by ecto-5'-nucleotidase (CD73). Adenosine, in contrast to ADP, has anti-platelet and anti-inflammatory effects, primarily through the activation of adenosine receptors.

Quantitative Data

This section summarizes key quantitative parameters related to the function of adenosine 5'-diphosphate.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) | |||

| ADP to P2Y1 Receptor | Varies by study and methodology | Essential for understanding receptor activation | [1][2] |

| ADP to P2Y12 Receptor | Varies by study and methodology | A pKd of 8.3 has been reported for a P2Y12 antagonist, not ADP itself. | [3] |

| Enzyme Kinetics | |||

| Km of soluble CD39 for ADP | 5.9 µM | Indicates the substrate concentration at half-maximal velocity. | [4][5] |

| Km of soluble CD39 for ATP | 2.1 µM | [4][5] | |

| Physiological Concentrations | |||

| Total ADP in platelets | 0.23 ± 0.04 nmoles per 10⁸ platelets | Represents the storage pool of ADP. | [6] |

| ADP released from activated platelets | 3.35 ± 0.87 pmoles per 10⁸ platelets | The amount of ADP available for signaling upon activation. | [6] |

| Plasma ATP concentration (with precautions) | 28 ± 16 nmol/L | Plasma ADP is expected to be even lower in resting conditions. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of adenosine 5'-diphosphate.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Adenosine 5'-diphosphate disodium salt (ADP) stock solution (e.g., 1 mM in saline).

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

-

Pipettes.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP (the supernatant).

-

Carefully transfer the PRP to a clean plastic tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP (the supernatant).

-

-

Instrument Setup and Calibration:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Place a cuvette with PPP into the appropriate channel and set this as 100% light transmission (baseline).

-

Place a cuvette with PRP and a stir bar into a sample channel and set this as 0% light transmission.

-

-

Aggregation Measurement:

-

Pipette a fresh aliquot of PRP with a stir bar into a new cuvette.

-

Place the cuvette in a sample well of the aggregometer and allow it to equilibrate at 37°C for at least 2 minutes with stirring (e.g., 900-1200 rpm).

-

Add a small volume of the ADP working solution to the PRP to achieve the desired final concentration (typically in the range of 1-10 µM).

-

Record the change in light transmission over time (typically 5-10 minutes). The extent of platelet aggregation is reported as the maximum percentage change in light transmission from the baseline.

-

Ecto-ADPase (CD39) Enzyme Activity Assay

This assay measures the rate of ADP hydrolysis by ecto-ADPase activity, for example, on the surface of endothelial cells or in purified enzyme preparations.

Materials:

-

Cell suspension or purified enzyme preparation.

-

[¹⁴C]ADP (radiolabeled substrate).

-

Assay buffer (e.g., 15 mM Tris, 134 mM NaCl, 5 mM glucose, pH 7.4, containing 3 mM CaCl₂).

-

Stop solution (e.g., 160 mM disodium EDTA, pH 7.0, 17 mM ADP, 0.15 M NaCl).

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter.

Procedure:

-

Incubation:

-

Incubate the cell suspension or purified enzyme with [¹⁴C]ADP in the assay buffer at 37°C for a defined period (e.g., 5-15 minutes).

-

-

Stopping the Reaction:

-

Stop the reaction by adding the ice-cold stop solution.

-

-

Separation of Products:

-

Spot the reaction mixture onto a TLC plate.

-

Develop the chromatogram using an appropriate solvent system to separate [¹⁴C]ADP from its hydrolysis product, [¹⁴C]AMP.

-

-

Quantification:

-

Scrape the spots corresponding to [¹⁴C]ADP and [¹⁴C]AMP from the TLC plate.

-

Measure the radioactivity of each spot using a scintillation counter.

-

Calculate the percentage of [¹⁴C]ADP hydrolyzed to [¹⁴C]AMP to determine the enzyme activity.

-

Radioligand Binding Assay for P2Y Receptors

This assay is used to determine the binding affinity of ligands, such as ADP, to their receptors. It typically involves competing a radiolabeled ligand with an unlabeled test compound.

Materials:

-

Cell membranes or whole cells expressing the P2Y receptor of interest.

-

Radiolabeled ligand (e.g., [³H]2-MeS-ADP for P2Y12).

-

Unlabeled ADP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled ADP.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled ADP concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of unlabeled ADP that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways

Caption: ADP signaling pathway in platelets.

Experimental Workflows

Caption: Workflow for Light Transmission Aggregometry.

References

- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Inhibition of platelet function by recombinant soluble ecto-ADPase/CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of ATP and ADP levels in platelets from healthy human donors: a potential novel indicator of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human plasma ATP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of ADP in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) diphosphate (B83284) (ADP) is a critical mediator in the complex process of platelet activation and aggregation, playing a central role in both hemostasis and the pathogenesis of thrombotic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying ADP-induced platelet aggregation. It details the key platelet receptors, P2Y1 and P2Y12, their distinct and synergistic signaling pathways, and the downstream effectors that culminate in the formation of a stable platelet plug. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and includes visualizations of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Platelet aggregation is a fundamental physiological response to vascular injury, essential for preventing blood loss. However, dysregulated platelet aggregation can lead to the formation of occlusive thrombi, precipitating severe cardiovascular events such as myocardial infarction and stroke. ADP, released from dense granules of activated platelets and damaged erythrocytes, is a key platelet agonist that amplifies and sustains the thrombotic response.[1] Understanding the intricacies of ADP's mechanism of action is paramount for the development of effective antiplatelet therapies.

The Dual-Receptor System for ADP-Mediated Platelet Activation

Platelets possess two distinct G protein-coupled receptors (GPCRs) for ADP: the P2Y1 and P2Y12 receptors.[1] The coordinated action of these two receptors is essential for a full and sustained platelet aggregation response to ADP.[2]

The P2Y1 Receptor: Initiating the Response

The P2Y1 receptor is coupled to the Gq family of G proteins.[3] Upon ADP binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the dense tubular system (the platelet's calcium store), triggering the release of intracellular calcium (Ca2+).[4] This initial, transient increase in cytosolic calcium is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[1][5]

The P2Y12 Receptor: Sustaining and Amplifying the Aggregation

The P2Y12 receptor is coupled to the Gi family of G proteins.[3] Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] cAMP is a potent inhibitor of platelet activation; therefore, its reduction by P2Y12 signaling removes this inhibitory brake, allowing for a more robust and sustained platelet response.[4] P2Y12 signaling also activates phosphoinositide 3-kinase (PI3K), a critical step in amplifying the aggregation response and stabilizing the thrombus.[6][7]

Core Signaling Pathways

The synergistic signaling from P2Y1 and P2Y12 receptors converges on downstream pathways that orchestrate the key events of platelet aggregation.

Calcium Mobilization

The initial calcium spike induced by P2Y1 activation is crucial for initiating platelet responses. This is followed by a sustained calcium influx, a process influenced by both P2Y1 and P2Y12 signaling, which is necessary for full platelet activation.[8][9]

Integrin αIIbβ3 Activation

A central event in platelet aggregation is the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa).[10] In their resting state, these integrins have a low affinity for their ligands, primarily fibrinogen. Inside-out signaling, initiated by both P2Y1 and P2Y12 pathways, leads to the activation of small GTPases like Rap1b.[11][12] This culminates in a conformational change in αIIbβ3, increasing its affinity for fibrinogen and enabling the formation of platelet-fibrinogen-platelet bridges, which are the basis of a platelet aggregate.[10]

Thromboxane (B8750289) A2 Generation

ADP stimulation can also lead to the synthesis and release of thromboxane A2 (TXA2), another potent platelet agonist that acts in a positive feedback loop to further amplify platelet activation.[13][14] This process requires the coordinated signaling through both P2Y1 and P2Y12 receptors and is dependent on the "outside-in" signaling mediated by activated αIIbβ3.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of ADP in platelet aggregation.

Table 1: Agonist and Antagonist Concentrations in Platelet Function Assays

| Compound | Target Receptor | Assay Type | Typical Concentration Range | IC50 Value | Reference(s) |

| Agonists | |||||

| ADP | P2Y1 & P2Y12 | LTA | 0.5 - 20 µM | - | [6][15][16][17] |

| ADP | Flow Cytometry (P-selectin, PAC-1) | 5 - 20 µM | - | [11][18] | |

| ADP | Calcium Mobilization (Fura-2) | 0.1 - 10 µM | EC50: ~0.71 µM | [14][19] | |

| Antagonists | |||||

| MRS2179 | P2Y1 | Platelet Shape Change | 1.06 - 10.25 µM | 3.16 µM | [20] |

| MRS2500 | P2Y1 | Platelet Aggregation | - | 0.95 nM | [21] |

| AR-C69931MX | P2Y12 | Platelet Shape Change | - | - | [20] |

| A2P5P | P2Y1 | Platelet Aggregation | - | - | [22] |

LTA: Light Transmission Aggregometry

Table 2: Platelet Activation Markers in Response to ADP

| Marker | Method | Stimulus | Typical Response | Reference(s) |

| P-selectin (CD62P) Expression | Flow Cytometry | 5 µM ADP | Significant increase in MFI | [18] |

| Activated Integrin αIIbβ3 (PAC-1 binding) | Flow Cytometry | 5 µM ADP | Significant increase in MFI | [18] |

| Intracellular Calcium ([Ca2+]i) | Fura-2 Fluorimetry | 10 µM ADP | Rapid increase in 340/380 nm ratio | [14][19] |

| VASP Phosphorylation (Ser239) | Western Blot | 20 µM ADP | Decreased phosphorylation | [23] |

MFI: Mean Fluorescence Intensity; VASP: Vasodilator-stimulated phosphoprotein

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Light Transmission Aggregometry (LTA)

Objective: To measure ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Whole blood collected in 3.2% sodium citrate (B86180) tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP stock solution (e.g., 1 mM).

-

Saline or appropriate buffer.

-

Light transmission aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[24]

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[24]

-

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate for at least 2 minutes at 37°C with stirring.[25]

-

Add a small volume of ADP solution to achieve the desired final concentration (e.g., 5-10 µM).[15][26]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The primary endpoint is the maximal aggregation percentage. The area under the curve (AUC) can also be calculated.

-

Flow Cytometry for Platelet Activation Markers

Objective: To quantify the surface expression of P-selectin (CD62P) and activated integrin αIIbβ3 (PAC-1 binding) on ADP-stimulated platelets.

Materials:

-

Whole blood or PRP.

-

ADP solution.

-

Fluorochrome-conjugated antibodies: anti-CD61 (platelet marker), anti-CD62P, and PAC-1.

-

Isotype control antibodies.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Aliquot whole blood or PRP into flow cytometry tubes.

-

-

Stimulation:

-

Add ADP to the desired final concentration (e.g., 10 µM) and incubate for 10-15 minutes at room temperature.[5] Include an unstimulated control.

-

-

Staining:

-

Add the antibody cocktail (anti-CD61, anti-CD62P, PAC-1) to each tube.

-

Incubate for 20 minutes at room temperature in the dark.[5]

-

-

Fixation:

-

Add fixative to stop the reaction and preserve the cells.

-

-

Acquisition and Analysis:

-

Acquire samples on the flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics and CD61 positivity.

-

Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1.[27]

-

Measurement of Intracellular Calcium Mobilization

Objective: To measure changes in intracellular calcium concentration in response to ADP using a fluorescent calcium indicator.

Materials:

-

Washed platelets.

-

Fura-2 AM (calcium indicator dye).

-

ADP solution.

-

Tyrode's buffer.

-

Fluorometer or fluorescence plate reader capable of ratiometric measurements.

Procedure:

-

Platelet Loading:

-

Incubate washed platelets with Fura-2 AM (e.g., 2 µM) at 30°C for 60 minutes in the dark.[19]

-

Wash the platelets to remove extracellular dye and resuspend in Tyrode's buffer.

-

-

Measurement:

-

Place the Fura-2 loaded platelets in the fluorometer.

-

Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add ADP to the desired concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.[19]

-

-

Data Analysis:

-

The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration.

-

Western Blot for VASP Phosphorylation

Objective: To assess the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a marker of P2Y12 receptor inhibition.

Materials:

-

Washed platelets.

-

ADP solution.

-

Lysis buffer.

-

SDS-PAGE gels.

-

Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser239).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

Western blotting and imaging equipment.

Procedure:

-

Platelet Stimulation and Lysis:

-

Stimulate washed platelets with ADP (e.g., 20 µM) for a defined time at 37°C.[23] Include unstimulated and positive controls (e.g., PGE1).

-

Lyse the platelets with lysis buffer to extract proteins.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody (anti-phospho-VASP or anti-total VASP).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add chemiluminescence substrate and image the blot.

-

Quantify the band intensities to determine the relative phosphorylation of VASP. A decrease in Ser239 phosphorylation indicates P2Y12 activation.

-

Visualizations of Signaling Pathways and Workflows

Figure 1: Signaling pathways of ADP-induced platelet aggregation.

Figure 2: Experimental workflow for Light Transmission Aggregometry.

Conclusion

The dual-receptor mechanism involving P2Y1 and P2Y12 provides a sophisticated system for the fine-tuned regulation of platelet aggregation in response to ADP. The P2Y1 receptor initiates a rapid but transient response, while the P2Y12 receptor is crucial for amplifying and sustaining this response, leading to the formation of a stable thrombus. This detailed understanding of the signaling pathways and the availability of robust experimental protocols are essential for the ongoing development of novel antiplatelet agents that can effectively prevent thrombotic events while minimizing bleeding risks. The data and methodologies presented in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of platelet biology and to innovate in the field of cardiovascular medicine.

References

- 1. plateletservices.com [plateletservices.com]

- 2. scispace.com [scispace.com]

- 3. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.viamedica.pl [journals.viamedica.pl]

- 8. Receptor-mediated calcium entry in fura-2-loaded human platelets stimulated with ADP and thrombin. Dual-wavelengths studies with Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADP evokes biphasic Ca2+ influx in fura-2-loaded human platelets. Evidence for Ca2+ entry regulated by the intracellular Ca2+ store - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADP-induced P-selectin expression on platelets as a predictor of successful thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Dose-response aggregometry--contribution to the precise platelet function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders | MDPI [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 20. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 25. Effects of P2Y(1) and P2Y(12) receptor antagonists on ADP-induced shape change of equine platelets: comparison with human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Adenosine 5'-Diphosphate as a Precursor to ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes. The regeneration of ATP from adenosine 5'-diphosphate (ADP) is therefore a cornerstone of cellular metabolism and a critical process for cell viability and function. This technical guide provides an in-depth exploration of the core biochemical pathways responsible for ATP synthesis from ADP, with a focus on oxidative phosphorylation, substrate-level phosphorylation, and the roles of key enzymes such as creatine (B1669601) kinase and adenylate kinase. We present detailed experimental protocols for the quantification of ATP synthesis, summarize key quantitative data, and provide visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction

The continuous supply of ATP is essential for life. Cellular processes such as muscle contraction, active transport, and biosynthesis are all fueled by the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). Consequently, cells have evolved robust and efficient mechanisms to rapidly regenerate ATP from its precursor, ADP. The primary pathways for this regeneration are oxidative phosphorylation, which occurs in the mitochondria and is the most prolific source of ATP, and substrate-level phosphorylation, which takes place in the cytoplasm during glycolysis and in the mitochondria during the citric acid cycle.[1][2] Additionally, enzymes like creatine kinase and adenylate kinase play crucial roles in rapidly buffering ATP levels, particularly in tissues with high energy demands.[3][4] Understanding the intricacies of these pathways is fundamental for research into metabolic diseases, cancer, and the development of novel therapeutics that target cellular energy metabolism.

Core Mechanisms of ATP Synthesis from ADP

Oxidative Phosphorylation

Oxidative phosphorylation is the primary mechanism for ATP production in most aerobic organisms and takes place within the mitochondria.[5][6] This process involves two main components: the electron transport chain (ETC) and chemiosmosis, which is powered by the F1F0-ATP synthase.[7][8]

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that sequentially transfer electrons from electron donors like NADH and FADH2 to a final electron acceptor, which is molecular oxygen.[9][10] The energy released during this electron transfer is used to pump protons (H+) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient.[6][11]

The F1F0-ATP synthase is a remarkable molecular machine that harnesses the potential energy stored in this proton gradient to synthesize ATP.[7][8][12] Protons flow back into the matrix through the F0 portion of the synthase, driving the rotation of a central stalk that connects to the F1 catalytic subunit.[13] This rotation induces conformational changes in the F1 subunit, which catalyzes the phosphorylation of ADP to ATP.[14]

Substrate-Level Phosphorylation

Substrate-level phosphorylation is a more direct method of ATP synthesis where a phosphate group is transferred from a high-energy phosphorylated intermediate to ADP.[1][2] This process does not involve an electron transport chain or oxygen.

Key examples of substrate-level phosphorylation include:

-

Glycolysis: In the cytoplasm, two key reactions in the glycolytic pathway result in the production of ATP. The conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933) by phosphoglycerate kinase, and the conversion of phosphoenolpyruvate (B93156) to pyruvate (B1213749) by pyruvate kinase both generate ATP.[15][16][17]

-

Citric Acid Cycle: Within the mitochondrial matrix, the conversion of succinyl-CoA to succinate, catalyzed by succinyl-CoA synthetase, generates a molecule of GTP (or ATP in some organisms), which is equivalent to an ATP molecule.[2]

Role of Creatine Kinase and Adenylate Kinase

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, additional enzymatic systems are in place to rapidly regenerate ATP.

-

Creatine Kinase (CK): This enzyme catalyzes the reversible transfer of a phosphate group from phosphocreatine (B42189) (PCr) to ADP, generating ATP and creatine.[3][18] This reaction provides a rapid but short-term buffer for ATP levels during intense activity.[3]

-

Adenylate Kinase (AK): Also known as myokinase, this enzyme catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP.[4][19][20] This allows the cell to extract further energy from the ADP pool and also plays a role in cellular energy sensing through the production of AMP, which is an allosteric activator of AMP-activated protein kinase (AMPK).[4][21]

Quantitative Data on ATP Synthesis

The efficiency and kinetics of the various ATP synthesis pathways can be described by several key parameters. The following tables summarize important quantitative data for researchers.

| Parameter | Oxidative Phosphorylation (Mitochondria) | Substrate-Level Phosphorylation (Glycolysis) | Creatine Kinase (Muscle) | Adenylate Kinase (Muscle) |

| Km for ADP | 6-100 µM[18] | Varies by kinase | ~20-50 µM[22] | ~0.1-0.3 mM |

| Vmax | >1800 nmol ATP/min/mg protein[18] | Varies by kinase | High | High |

| ATP Yield per Glucose | ~28-30 ATP[15][23] | 2 ATP[2] | N/A | N/A |

| Nucleotide | Typical Intracellular Concentration (mM) |

| ATP | 2-8[20] |

| ADP | 0.2-0.5 |

| AMP | 0.02-0.05 |

| ATP/ADP Ratio | ~10:1[7] |

| ATP/AMP Ratio | ~100:1 |

Experimental Protocols

Accurate measurement of ATP synthesis is crucial for studying cellular metabolism. Below are detailed protocols for two common methods.

Luminometry-Based ATP Assay

This is a highly sensitive method that utilizes the enzyme luciferase, which catalyzes the production of light from ATP and luciferin. The amount of light produced is directly proportional to the ATP concentration.[12][17][23]

Materials:

-

Cells or isolated mitochondria

-

ATP Assay Buffer

-

D-Luciferin

-

Firefly Luciferase

-

Nuclear Releasing Reagent (for whole-cell assays)

-

Luminometer

-

ATP standards

Protocol for Cultured Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[24]

-

Cell Lysis:

-

ATP Detection Cocktail Preparation:

-

Thaw ATP Assay Buffer, D-Luciferin, and Firefly Luciferase.

-

Prepare the ATP Detection Cocktail by dissolving D-Luciferin in the ATP Assay Buffer to a final concentration of 0.4 mg/mL.[12][17]

-

Add Firefly Luciferase to the D-Luciferin solution at a ratio of 1 µL of luciferase per 100 µL of solution. Prepare this cocktail fresh before use.[12][17]

-

-

Measurement:

-

Add 100 µL of the ATP Detection Cocktail to each well containing the cell lysate.

-

Immediately measure the luminescence using a luminometer. The signal is typically stable for about 1 minute.[17]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of ATP.

-

Subtract the background luminescence (from wells without cells) from all readings and calculate the ATP concentration in the samples based on the standard curve.[12]

-

32P-ATP Synthesis Assay in Isolated Mitochondria

This radioisotope-based method provides a direct measure of ATP synthesis by monitoring the incorporation of radioactive phosphate (32P) into ATP.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, HEPES, and EGTA)

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

-

ADP

-

32P-orthophosphate (32Pi)

-

Perchloric acid (PCA)

-

Activated charcoal

-

Scintillation counter and vials

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Reaction Setup:

-

In a microcentrifuge tube, combine isolated mitochondria, respiration buffer, and respiratory substrates.

-

Initiate the reaction by adding ADP and 32Pi.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 5-10 minutes).

-

Reaction Quenching: Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.

-

Separation of 32P-ATP:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

To the supernatant, add activated charcoal to bind the newly synthesized 32P-ATP.

-

Wash the charcoal pellet several times with a wash buffer to remove unincorporated 32Pi.

-

-

Quantification:

-

Resuspend the final charcoal pellet in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of ATP synthesis based on the amount of 32P incorporated into ATP over time, normalized to the amount of mitochondrial protein.

-

Signaling Pathways Regulating ATP Synthesis

The rate of ATP synthesis is tightly regulated to match cellular energy demands. ADP and AMP act as key signaling molecules in this regulation.

ADP-Mediated Signaling through P2Y Receptors

Extracellular ADP can act as a signaling molecule by binding to P2Y purinergic receptors, which are G protein-coupled receptors.[14] There are several subtypes of P2Y receptors, with P2Y1, P2Y12, and P2Y13 being particularly responsive to ADP.[25][26] Activation of these receptors can trigger various downstream signaling cascades that influence metabolism. For instance, in some cell types, P2Y receptor activation can lead to an increase in intracellular calcium and the activation of protein kinase C, which can modulate glucose uptake and utilization.[26]

Caption: ADP signaling through P2Y receptors.

AMP-Activated Protein Kinase (AMPK) Pathway

A rise in the intracellular AMP:ATP ratio, often a result of increased ATP consumption and the action of adenylate kinase, is a potent activator of AMP-activated protein kinase (AMPK).[1][5][7] AMPK acts as a master regulator of cellular energy homeostasis.[6][8] Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) and switch off anabolic pathways that consume ATP (such as protein and lipid synthesis).[5][8]

Caption: AMPK signaling pathway in energy homeostasis.

Conclusion

The synthesis of ATP from ADP is a fundamental and highly regulated process that is central to cellular life. A thorough understanding of the underlying mechanisms, including oxidative phosphorylation, substrate-level phosphorylation, and the roles of key enzymes, is essential for researchers in a wide range of biological and biomedical fields. The quantitative data, experimental protocols, and pathway diagrams provided in this technical guide offer a valuable resource for investigating cellular energy metabolism and for the development of novel therapeutic strategies that target these critical pathways.

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of a self-amplifying substrate cycle: ADP-ATP cycling assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The energy landscape of adenylate kinase during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. 31P nuclear magnetic resonance kinetic measurements on adenylatekinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. ATP synthase. Conditions under which all catalytic sites of the F1 moiety are kinetically equivalent in hydrolyzing ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of P2Y receptors in regulating immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Kinetic modalities of ATP synthesis. Regulation by the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adenylate kinase - Wikipedia [en.wikipedia.org]

- 22. Indices for the age of the creatine kinase M-chain in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

The Biological Significance of Purinergic Receptor P2Y12 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The purinergic receptor P2Y12, a G protein-coupled receptor (GPCR), stands as a cornerstone in the intricate signaling network governing platelet activation and hemostasis. Its pivotal role in thrombosis has rendered it a major target for antithrombotic therapies. This technical guide provides a comprehensive overview of the biological significance of P2Y12 receptor activation, delving into its core signaling pathways, physiological functions, and involvement in various pathological conditions. This guide is intended to serve as a detailed resource, offering structured quantitative data, in-depth experimental protocols, and visual representations of key processes to facilitate further research and drug development in this critical area.

The Central Role of P2Y12 in Platelet Activation and Thrombosis

The P2Y12 receptor is predominantly expressed on the surface of blood platelets and is a crucial chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP). ADP, released from dense granules of activated platelets, acts as a key signaling molecule that amplifies the thrombotic response.[1] The activation of the P2Y12 receptor is a central event in the formation of a stable platelet plug at sites of vascular injury. However, in pathological states such as atherosclerosis, aberrant P2Y12 activation can lead to the formation of occlusive thrombi, precipitating acute coronary syndromes (ACS), myocardial infarction, and stroke.[2][3]

Concomitant activation of both the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor by ADP is necessary to elicit a full and sustained platelet aggregation response.[2] The P2Y1 receptor initiates a transient rise in intracellular calcium, leading to platelet shape change and initial, reversible aggregation.[2] The P2Y12 receptor, on the other hand, is responsible for amplifying and sustaining this response, leading to irreversible aggregation and the formation of a stable thrombus.[1]

P2Y12 Receptor Signaling Pathways

The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[4] Upon activation by ADP, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event that contributes to the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[1]

Simultaneously, the Gβγ subunits, released from the Gαi subunit, activate phosphoinositide 3-kinase (PI3K).[5] The activation of PI3K initiates a signaling cascade that involves the phosphorylation of Akt (Protein Kinase B), which further contributes to the activation of the GPIIb/IIIa receptor and the stabilization of the platelet aggregate.[5]

Beyond Thrombosis: The Role of P2Y12 in Inflammation and the Nervous System

While the role of P2Y12 in thrombosis is well-established, emerging evidence highlights its significance in other physiological and pathological processes, including inflammation and nervous system function.

Inflammation

P2Y12 receptors are expressed on various immune cells, including monocytes, macrophages, and dendritic cells.[4] Activation of these receptors can modulate inflammatory responses. For instance, P2Y12 signaling in macrophages has been implicated in their migration and activation.[4] In the context of sepsis, P2Y12 receptor activation on platelets contributes to the inflammatory cascade and tissue injury.[4]

Nervous System

In the central nervous system (CNS), the P2Y12 receptor is exclusively expressed on microglia, the resident immune cells of the brain.[4] Microglial P2Y12 receptors are crucial for their chemotactic response to sites of injury, where they play a role in tissue repair and clearance of cellular debris.[4] P2Y12 signaling is also involved in the communication between microglia and neurons.[4] Dysregulation of microglial P2Y12 function has been implicated in neuroinflammatory and neurodegenerative diseases.[4]

Quantitative Data on P2Y12 Receptor Activation

The following tables summarize key quantitative data related to the interaction of ligands with the P2Y12 receptor and the downstream consequences of its activation.

Table 1: Binding Affinities (Ki) and Potencies (IC50) of P2Y12 Receptor Ligands

| Compound | Type | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| ADP | Agonist | Human | Radioligand Binding | - | - | [6] |

| 2-MeSADP | Agonist | Human | Radioligand Binding | - | - | [6] |

| Ticagrelor | Antagonist | Human | Radioligand Binding | 2.0, 14.0 | 5.01, 320.0, 500.0 | [7] |

| Elinogrel | Antagonist | Human | Radioligand Binding ([3H]AZ12464237) | 7.00 ± 0.54 | - | [8] |

| Elinogrel | Antagonist | Human | Platelet Aggregation | - | 20 | [8] |

| R-138727 (Prasugrel active metabolite) | Antagonist | Human | Radioligand Binding | - | - | [9] |

| Cangrelor | Antagonist | - | - | - | - | [10] |

| PSB-0739 | Antagonist | Human | Radioligand Binding | - | - | [11] |

Table 2: P2Y12 Receptor Density and Downstream Signaling Parameters

| Parameter | Value | Cell Type/System | Reference(s) |

| P2Y12 Receptor Density | ~425 ± 50 sites/platelet | Human Platelets | [12] |

| P2Y12 Receptor Density | ~634 ± 87 sites/platelet | Mouse Platelets | [12] |

| Basal cAMP level | 11.01 ± 0.43 pmol/10⁸ platelets | Human Platelets | [13] |

| ADP (4 µM) induced cAMP level | 7.04 ± 0.21 pmol/10⁸ platelets | Human Platelets | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of P2Y12 receptor activation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of an agonist to induce platelet aggregation or an antagonist to inhibit it.

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).

-

PRP and PPP Preparation:

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully aspirate the upper PRP layer.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet all cellular components. The supernatant is the PPP.

-

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Calibration: Calibrate the instrument by setting 100% light transmission with PPP and 0% light transmission with PRP.

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to equilibrate.

-

Add the agonist (e.g., ADP) to the PRP and record the change in light transmission over time as platelets aggregate.

-

For antagonist studies, pre-incubate the PRP with the inhibitor before adding the agonist.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. For inhibitors, the IC50 value (the concentration that causes 50% inhibition of aggregation) is calculated.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of receptor affinity (Ki) for unlabeled compounds.

-

Receptor Preparation: Prepare membranes from cells expressing the P2Y12 receptor (e.g., platelets or transfected cell lines) by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled P2Y12 ligand (e.g., [3H]-2MeS-ADP), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay assesses the downstream effect of P2Y12 receptor activation by measuring changes in intracellular cAMP levels.

-

Cell Preparation: Prepare a suspension of platelets or a cell line expressing the P2Y12 receptor.

-

Adenylyl Cyclase Stimulation: Pre-treat the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

-

P2Y12 Activation: Add the P2Y12 agonist (e.g., ADP) to the cells. For antagonist studies, pre-incubate the cells with the inhibitor before adding the agonist.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysate using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Quantify the inhibition of forskolin-stimulated cAMP accumulation by the P2Y12 agonist. For antagonists, determine the concentration that reverses the agonist-induced inhibition of cAMP production.

Conclusion

The activation of the purinergic receptor P2Y12 is a critical event with far-reaching biological consequences, extending from its well-established role in hemostasis and thrombosis to its emerging functions in inflammation and the nervous system. A thorough understanding of its signaling pathways and the ability to accurately quantify its activity are paramount for the development of novel and improved therapeutic strategies targeting this receptor. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the current knowledge, quantitative data, and detailed experimental methodologies to facilitate continued exploration of the multifaceted biological significance of P2Y12 receptor activation.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet - Wikipedia [en.wikipedia.org]

- 3. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]

- 6. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic receptor P2Y12 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 9. benchchem.com [benchchem.com]

- 10. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory Mechanisms of Lusianthridin on Human Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 15. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

The Cornerstone of Cellular Energetics: A Technical Guide to the Discovery and History of Adenosine 5'-Diphosphate (ADP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-diphosphate (ADP), a pivotal nucleotide in the orchestra of life, plays a central and indispensable role in cellular energy transfer, metabolism, and signaling. Its history is intrinsically linked with the discovery of its higher-energy counterpart, adenosine triphosphate (ATP), and the fundamental understanding of how living organisms capture, store, and utilize energy. This in-depth technical guide provides a comprehensive overview of the discovery and history of ADP in biochemistry, detailing the key experiments, methodologies, and conceptual leaps that have shaped our current understanding of this vital molecule. From its initial identification in muscle extracts to its recognition as a key signaling molecule in processes like platelet aggregation, the story of ADP is a journey into the core of biochemical function.

Discovery and Early History

The discovery of ADP is inseparable from the groundbreaking work on energy-rich phosphate (B84403) compounds in the early 20th century. While ATP was the primary focus of these early investigations, its dephosphorylated product, ADP, was a natural consequence and key component of the newly unveiled energy cycle.

The Seminal Discoveries of Lohmann, and Fiske and Subbarow

In 1929, the German biochemist Karl Lohmann made the landmark discovery of ATP in muscle and liver extracts.[1] His work, alongside that of Cyrus Fiske and Yellapragada Subbarow in the United States who independently identified phosphocreatine (B42189) and ATP, laid the foundation for our understanding of cellular energy metabolism.[2][3] Lohmann's experiments involved the careful fractionation of muscle tissue to isolate this "pyrophosphate" fraction of adenylic acid, which was later identified as ATP. The existence of ADP was inferred as the product of ATP hydrolysis, the process that releases energy for cellular work.

Early Isolation and Characterization

The initial isolation of ATP and, by extension, the conceptualization of ADP, involved a series of meticulous biochemical procedures. While specific, detailed protocols from the 1920s are not extensively documented in modern literature, the general approach can be reconstructed from the work of Fiske and Subbarow on phosphocreatine.

Experimental Protocol: Conceptual Reconstruction of Early Nucleotide Isolation from Muscle Tissue

-

Tissue Preparation: Fresh muscle tissue was minced and extracted with cold trichloroacetic acid to precipitate proteins and other macromolecules.

-

Removal of Inorganic Phosphate: The acidic extract, containing nucleotides and other small molecules, was treated with a calcium chloride solution and ammonia (B1221849) to precipitate inorganic phosphate as calcium phosphate.[2]

-

Precipitation of Nucleotides: The nucleotides, including ATP and ADP, were then precipitated from the filtrate by the addition of a mercury salt or other precipitating agents.

-

Purification: The crude nucleotide precipitate was further purified through a series of reprecipitation and washing steps to remove contaminants.

-

Characterization: The purified compounds were then subjected to chemical analysis to determine their elemental composition (e.g., phosphorus, nitrogen) and lability of the phosphate groups, which was a key characteristic of these "energy-rich" compounds.

This pioneering work established the fundamental concept of a cellular energy cycle, where the breakdown of ATP to ADP releases energy, and the re-phosphorylation of ADP to ATP stores energy from catabolism.

The Central Role of ADP in Bioenergetics: The ATP-ADP Cycle

The discovery of ATP and ADP immediately suggested a dynamic relationship between the two molecules, forming the basis of the ATP-ADP cycle, the cornerstone of cellular energy transfer.[4] This cycle is the principal mechanism for energy supply in virtually all biological processes.[5]

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy that is harnessed to drive a vast array of cellular activities, including muscle contraction, active transport, and biosynthesis.[6][7]

ATP + H₂O → ADP + Pi

Conversely, the synthesis of ATP from ADP and Pi is an endergonic process that requires an input of energy, which is derived from the breakdown of nutrients during cellular respiration or from sunlight during photosynthesis.[8][9]

ADP + Pi + Energy → ATP + H₂O

Thermodynamics of ATP Hydrolysis

The free energy change (ΔG) for the hydrolysis of ATP to ADP is a critical parameter in understanding its role as the energy currency of the cell. While the standard free energy change (ΔG°') is approximately -30.5 kJ/mol, the actual free energy change (ΔG) under physiological conditions is significantly more negative, typically ranging from -50 to -65 kJ/mol, due to the cellular concentrations of ATP, ADP, and Pi being far from standard conditions.[10][11][12]

| Parameter | Value | Conditions |

| Standard Gibbs Free Energy (ΔG°') | -30.5 kJ/mol | 1 M concentrations, pH 7.0 |

| Physiological Gibbs Free Energy (ΔG) | ~ -57 kJ/mol | Typical cellular conditions |

| Standard Enthalpy of Hydrolysis (ΔH°) | -20.5 ± 0.4 kJ/mol | 25°C |

Table 1: Thermodynamic parameters for the hydrolysis of ATP to ADP.[13]

Experimental Protocol: Determination of the Gibbs Free Energy of ATP Hydrolysis

The direct measurement of the ΔG°' for ATP hydrolysis is challenging due to the difficulty in accurately measuring the minute amount of ATP at equilibrium.[14][15] Therefore, it is often calculated indirectly from the equilibrium constants of other enzymatic reactions.

-

Coupled Reactions: Two sequential enzymatic reactions are chosen where the product of the first reaction is a reactant in the second, and the overall reaction is the hydrolysis of ATP. For example:

-

Reaction 1: Glucose + ATP ⇌ Glucose-6-phosphate + ADP (catalyzed by hexokinase)

-

Reaction 2: Glucose-6-phosphate + H₂O ⇌ Glucose + Pi (catalyzed by glucose-6-phosphatase)

-

-

Equilibrium Constant Measurement: The equilibrium constants (K'eq) for both reactions are determined experimentally.

-

Calculation of ΔG°': The standard free energy change for each reaction is calculated using the equation: ΔG°' = -RT ln(K'eq), where R is the gas constant and T is the absolute temperature.

-

Summation of ΔG°': The ΔG°' for ATP hydrolysis is the sum of the ΔG°' values for the two coupled reactions.

ADP as a Signaling Molecule: The Discovery of Purinergic Signaling

Beyond its role in energy metabolism, ADP is a crucial extracellular signaling molecule, a concept that was initially met with skepticism but is now a fundamental tenet of cell biology.[16]

The Birth of the Purinergic Signaling Concept

In the 1970s, Geoffrey Burnstock first proposed the concept of purinergic signaling, suggesting that purines like ATP and ADP could act as neurotransmitters.[17] This revolutionary idea, initially met with resistance, has since been validated with the discovery and characterization of a large family of purinergic receptors.

ADP and Platelet Aggregation

One of the most well-studied roles of ADP as a signaling molecule is in hemostasis and thrombosis, specifically in platelet aggregation. In the early 1960s, it was observed that ADP is a potent inducer of platelet aggregation.[18] This discovery was greatly facilitated by the development of the platelet aggregometer by Gustav Born in 1962, a technique that remains a gold standard in platelet function testing.[19][20]

Experimental Protocol: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[21][22][23][24]

-

Sample Preparation:

-

Whole blood is collected in an anticoagulant (typically sodium citrate).

-

Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet the red and white blood cells.[25]

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets.

-

-

Assay Procedure:

-

A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with constant stirring.

-

The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

-

A platelet agonist, such as ADP, is added to the PRP.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.

-

The change in light transmission is recorded over time, generating an aggregation curve.

-

-

Data Analysis: The aggregation curve is analyzed to determine parameters such as the maximum aggregation percentage, the slope of the aggregation curve (rate of aggregation), and the time to reach maximum aggregation.

Purinergic Receptors: The P2Y Family

The effects of ADP on platelets and other cells are mediated by specific cell surface receptors. In the early 1990s, a turning point in the acceptance of purinergic signaling came with the cloning and characterization of these receptors.[17][26] ADP primarily acts on two G protein-coupled receptors (GPCRs) of the P2Y family: P2Y1 and P2Y12.[27][28][29][30]

-

P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium, initiating platelet shape change and transient aggregation.[31]

-

P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which sustains and amplifies the aggregation response.

Experimental Protocol: Cloning and Characterization of P2Y Receptors

The cloning of purinergic receptors in the 1990s utilized standard molecular biology techniques.[32][33][34][35]

-

cDNA Library Screening: A cDNA library from a tissue known to express the receptor of interest (e.g., platelets, endothelial cells) was screened using a probe derived from a known purinergic receptor sequence from another species.

-

Gene Sequencing: Positive clones were isolated and their DNA sequence was determined.

-

Expression in a Host System: The full-length cDNA for the receptor was subcloned into an expression vector and transfected into a host cell line that does not endogenously express purinergic receptors (e.g., COS-7 or 1321N1 cells).

-

Functional Characterization: The transfected cells were then tested for their response to various purinergic agonists (e.g., ADP, ATP, UTP) and antagonists. The response was typically measured by changes in intracellular calcium levels (for Gq-coupled receptors) or cAMP levels (for Gi-coupled receptors).

Conclusion

The discovery and elucidation of the roles of Adenosine 5'-diphosphate represent a cornerstone of modern biochemistry and cell biology. From its initial identification as a key component of the cellular energy cycle to its recognition as a critical signaling molecule, the scientific journey of ADP has provided profound insights into the fundamental processes of life. The experimental methodologies developed to study ADP, from early biochemical fractionations to sophisticated techniques for analyzing platelet function and receptor signaling, have become standard tools in biomedical research. For researchers and professionals in drug development, a deep understanding of the history and multifaceted functions of ADP is essential for the continued exploration of novel therapeutic targets in areas ranging from metabolic disorders to cardiovascular disease. The ongoing investigation into the intricate network of purinergic signaling promises to unveil further complexities and opportunities for therapeutic intervention, ensuring that the legacy of ADP's discovery will continue to drive scientific advancement for years to come.

References

- 1. proprep.com [proprep.com]

- 2. benchchem.com [benchchem.com]

- 3. The determination of phosphorus and the discovery of phosphocreatine and ATP: the work of Fiske and SubbaRow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. nobelprize.org [nobelprize.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]

- 8. savemyexams.com [savemyexams.com]

- 9. byjus.com [byjus.com]

- 10. Khan Academy [khanacademy.org]

- 11. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. Thermodynamics of the hydrolysis of adenosine 5'-triphosphate to adenosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brainly.com [brainly.com]

- 15. Solved Experimental Determination of ΔG'@ for ATP | Chegg.com [chegg.com]

- 16. Purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The platelet aggregometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biodatacorp.com [biodatacorp.com]

- 20. Can platelet aggregometry be standardized? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 22. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 23. ashpublications.org [ashpublications.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 32. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]

- 33. Cloning of rat and mouse P2Y purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Cloning and characterisation of a bovine P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Cloned and transfected P2Y4 receptors: characterization of a suramin and PPADS-insensitive response to UTP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of ADP Disodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical chemical properties and stability characteristics of Adenosine (B11128) 5'-diphosphate (ADP) disodium (B8443419) salt powder. Understanding these attributes is paramount for its effective application in research, diagnostics, and pharmaceutical development, particularly in studies related to platelet activation and purinergic signaling.

Chemical and Physical Properties

ADP disodium salt is the sodium salt of adenosine 5'-diphosphate, a key nucleotide involved in cellular energy transfer and signaling.[1] As a powder, its physical and chemical characteristics are crucial for accurate handling, formulation, and storage.

Table 1: General Chemical and Physical Properties of ADP Disodium Salt Powder

| Property | Value | Source(s) |

| Chemical Name | Adenosine 5'-diphosphate disodium salt | |

| Synonyms | 5'-ADP-Na2, ADP disodium salt | |

| Molecular Formula | C₁₀H₁₃N₅Na₂O₁₀P₂ | |

| Molecular Weight | 471.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Hygroscopicity | Hygroscopic | [3] |

Table 2: Solubility and pKa of ADP Disodium Salt

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 50 mg/mL | - | |

| pKa₁ (Phosphate) | ~0.7 - 0.9 | General value for nucleotides | |

| pKa₂ (Phosphate) | ~6.0 - 6.4 | General value for nucleotides | |

| pKa (Adenine N1) | ~3.5 - 4.0 | General value for adenosine |

Stability and Storage

The stability of ADP disodium salt powder is critical for maintaining its biological activity and ensuring experimental reproducibility. Key factors influencing its stability include temperature, moisture, and light.

Storage Recommendations: For long-term stability, ADP disodium salt powder should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[3] It is a hygroscopic substance and readily absorbs moisture from the atmosphere, which can lead to degradation.[3]

Decomposition: Under dry, recommended storage conditions, the powder is relatively stable. However, in solution and at elevated temperatures, ADP undergoes hydrolysis. The primary degradation products include adenosine monophosphate (AMP), inorganic phosphate (B84403) (Pi), and pyrophosphate (PPi).[1] At temperatures of 50-55°C and above in aqueous solution, ADP degradation is rapid.[1]